molecular formula C12H27N3O3 B13567701 2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) CAS No. 86377-11-9

2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)

Cat. No.: B13567701
CAS No.: 86377-11-9
M. Wt: 261.36 g/mol
InChI Key: JRCHHZYXSRUQSE-UHFFFAOYSA-N
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Description

1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- is a complex organic compound with the molecular formula C12H27N3O3 . It contains a piperazine ring substituted with ethanol and bis(2-hydroxyethyl)amino groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of piperazine with ethylene oxide and diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and a pressure of 1-2 atm to ensure optimal yield .

Industrial production methods often involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and high yield of the compound. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

    Condensation: The hydroxyl and amino groups can participate in condensation reactions with carboxylic acids or anhydrides to form amides or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from -10°C to 100°C .

Scientific Research Applications

1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their conformation and activity. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- include:

The uniqueness of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- lies in its combination of multiple functional groups, which provide a wide range of chemical reactivity and applications in various fields.

Properties

CAS No.

86377-11-9

Molecular Formula

C12H27N3O3

Molecular Weight

261.36 g/mol

IUPAC Name

2-[4-[2-[bis(2-hydroxyethyl)amino]ethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C12H27N3O3/c16-10-7-14-4-1-13(2-5-14)3-6-15(8-11-17)9-12-18/h16-18H,1-12H2

InChI Key

JRCHHZYXSRUQSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN(CCO)CCO)CCO

Origin of Product

United States

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